molecular formula C9H16O4 B000161 Azelaic acid CAS No. 123-99-9

Azelaic acid

Cat. No. B000161
CAS RN: 123-99-9
M. Wt: 188.22 g/mol
InChI Key: BDJRBEYXGGNYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Azelaic acid has been synthesized through various methods, primarily from oleic acid. A notable method involves the oxidation of industrial oleic acid using potassium permanganate under specific conditions, achieving yields of up to 55% and demonstrating industrial significance (Zhao-bao, 2006). Another method employs ozonolysis, with acetic acid as a solvent and MoO_3 as a catalyst, achieving yields up to 72.42% (Ming-xi, 2010). These methods highlight the feasibility of azelaic acid production from renewable resources.

Molecular Structure Analysis

Azelaic acid's effectiveness in various applications can be attributed to its unique molecular structure. It is a 9-carbon atom dicarboxylic acid, which allows it to interact with biological molecules in specific ways, influencing cellular mechanisms and metabolic pathways. Its structure has been explored in studies focusing on its pharmacological actions, but detailed molecular structure analysis is necessary to fully understand its interactions at the cellular level.

Chemical Reactions and Properties

Azelaic acid participates in several chemical reactions due to its dicarboxylic acid functional groups. It has been used as a monomer for the synthesis of biodegradable polymers, showcasing its versatility and sustainability as a chemical building block (Todea et al., 2021). Its reactivity has also been explored in the context of synthesizing bio-based products, further underlining its industrial and environmental significance.

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

Azelaic acid, a naturally occurring saturated dicarboxylic acid, has demonstrated effectiveness in treating various skin conditions. Its pharmacological properties include antiproliferative and cytotoxic effects on malignant melanocytes, potentially arresting the progression of cutaneous malignant melanoma. Its selective cytotoxic action might be related to its inhibition of mitochondrial oxidoreductase activity and DNA synthesis. Azelaic acid has shown efficacy comparable to other treatments like tretinoin, benzoyl peroxide, erythromycin, and oral tetracycline in acne, and to topical hydroquinone in melasma cases (Fitton & Goa, 1991).

Dermal Application Performance

A study focused on developing an azelaic acid nanocrystal suspension in hydrogels for improved solubility and dermal bioavailability. This approach aimed to deliver azelaic acid into deeper skin layers, revealing promising results for enhanced drug delivery through in situ gelling platforms (Tomić et al., 2019).

Mechanism of Action and Clinical Application

Azelaic acid's diverse activities include anti-infective and anti-inflammatory action, as well as inhibition of follicular keratinization and epidermal melanogenesis. These biological activities make it useful for a broad spectrum of dermatological conditions (Schulte et al., 2015).

Versatility in Dermatology

Azelaic acid's anti-inflammatory and anti-oxidant properties contribute to its effectiveness in various skin conditions, such as rosacea, melasma, and acne vulgaris. It has also been explored for off-label uses in other conditions like hidradenitis suppurativa and keratosis pilaris (Searle et al., 2020).

Pharmacokinetic and Pharmacodynamic Properties

Azelaic acid's biological actions both in vitro and in vivo make it a potential topical drug for treating hyperpigmentary disorders. It has been chosen for further investigation due to its middle-range of antityrosinase activity and solubility for cream incorporation (Nguyen & Bui, 1995).

Evolution in Treatment of Skin Disorders

Azelaic acid has evolved from a treatment for hyperpigmentation to a therapy for acne vulgaris and inflammatory rosacea, summarizing its progress over the past 25 years (Fleischer, 2006).

Transfollicular Drug Delivery

A study on azelaic acid-loaded microemulsions aimed to increase its affinity in the follicular pathway, showing enhanced drug flux through hairy and non-hairy skin compared to an aqueous solution. This indicates improved delivery into the follicular pathway (Salimi et al., 2020).

Disorders of Pigmentation

Azelaic acid's biologic activities have practical therapeutic applications in hyperpigmentary disorders. Its ability to treat conditions like lentigo maligna and its non-clinical depigmenting effect on normal skin highlight its selective efficacy (Breathnach et al., 1989).

Antitumoral Agent

Azelaic acid has potential as a general antitumoral agent due to its antiproliferative and cytotoxic effect on various tumor cell lines, with significant effects on human melanoma cells xenotransplanted onto mice. It has shown clinical efficacy in treating melanoma and other cancers (Breathnach, 1999).

Biodegradable Polymer Synthesis

Azelaic acid, derived from oleic acid, is a valuable bio-based monomer for synthesizing biodegradable and sustainable polymers, plasticizers, and lubricants. This review covers the production and applications of azelaic acid in this field (Todea et al., 2021).

Safety And Hazards

Azelaic acid may cause a burning or tingling sensation on the skin . It may also cause mild skin dryness or redness, or the skin may peel off at the application site . Avoid contact with the eyes as it may cause mild eye irritation .

Future Directions

Azelaic acid is predominantly used as a topical treatment for mild to moderate acne, and may be combined with oral antibiotics or hormonal therapy . It is also used to treat skin pigmentation, therefore is particularly useful for darker-skinned patients whose acne spots leave persistent brown marks . Future research may focus on combining azelaic acid with other treatments for optimal results .

properties

IUPAC Name

nonanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJRBEYXGGNYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26776-28-3, Array
Record name Nonanedioic acid, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26776-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azelaic acid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8021640
Record name Nonanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Pellets or Large Crystals, Yellowish to white solid; [HSDB] White flakes; [Acros Organics MSDS], Solid
Record name Nonanedioic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Azelaic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12008
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Azelaic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000784
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

357.1 °C; 287 °C at 100 mm Hg, BP: 365 °C (decomposes), Distills above 360 °C with partial anhydride formation. BP: 286.5 °C at 100 mm Hg; 265 °C at 50 mm Hg; 237 °C at 15 mm Hg; 225 dg C at 10 mm Hg
Record name Azelaic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00548
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,7-HEPTANEDICARBOXYLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

210 °C (closed cup)
Record name 1,7-HEPTANEDICARBOXYLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Slightly soluble in ethy ether, benzene, DMSO; soluble in ethanol, Soluble in hot water, alcohol and organic solvents, One liter of water dissolves 1.0 g at 1.0 °C; 2.4 g at 20 °C; 8.2 g at 50 °C; 22 g at 50 °C ... 1000 g ether dissolves 18.8 g at 11 °C and 26.8 g at 15 °C, In water, 2.40X10+3 mg/L at 20 °C, 2.4 mg/mL
Record name Azelaic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00548
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,7-HEPTANEDICARBOXYLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Azelaic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000784
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.225 g/cu cm at 25 °C
Record name 1,7-HEPTANEDICARBOXYLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000001 [mmHg], 1.07X10-8 mm Hg at 25 °C
Record name Azelaic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12008
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,7-HEPTANEDICARBOXYLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The exact mechanism of action of azelaic acid is not known. It is thought that azelaic acid manifests its antibacterial effects by inhibiting the synthesis of cellular protein in anaerobic and aerobic bacteria, especially Staphylococcus epidermidis and Propionibacterium acnes. In aerobic bacteria, azelaic acid reversibly inhibits several oxidoreductive enzymes including tyrosinase, mitochondrial enzymes of the respiratory chain, thioredoxin reductase, 5-alpha-reductase, and DNA polymerases. In anaerobic bacteria, azelaic acid impedes glycolysis. Along with these actions, azelaic acid also improves acne vulgaris by normalizing the keratin process and decreasing microcomedo formation. Azelaic acid may be effective against both inflamed and noninflamed lesions. Specifically, azelaic acid reduces the thickness of the stratum corneum, shrinks keratohyalin granules by reducing the amount and distribution of filaggrin (a component of keratohyalin) in epidermal layers, and lowers the number of keratohyalin granules., Azelaic acid, and other saturated dicarboxylic acids (C9-C12), are shown to be competitive inhibitors of tyrosinase (KI azelaic acid = 2.73 X 10(-3) M) and of membrane-associated thioredoxin reductase (KI azelaic acid = 1.25 X 10(-5) M). The monomethyl ester of azelaic acid does not inhibit thioredoxin reductase, but it does inhibit tyrosinase, although double the concentration is necessary compared with azelaic acid (KI azelaic acid monomethyl ester = 5.24 X 10(-3) M). Neither azelaic acid nor its monomethyl ester inhibit tyrosinase when catechol is used as a substrate instead of L-tyrosine. Therefore, the weak inhibitory action of azelaic acid on tyrosinase appears to be due to the competition of a single carboxylate group on this inhibitor for the alpha-carboxylate binding site of the L-tyrosine substrate on the enzyme active site. Based on the inhibitor constant on tyrosinase, at least cytotoxic levels of azelaic acid would be required for the direct inhibition of melanin biosynthesis in melanosomes if this mechanism is responsible for depigmentation in the hyperpigmentation disorders lentigo maligna and melasma. Alternatively only 10(-5) M azelaic acid is required to inhibit thioredoxin reductase. This enzyme is shown to regulate tyrosinase through a feedback mechanism involving electron transfer to intracellular thioredoxin, followed by a specific interaction between reduced thioredoxin and tyrosinase. Furthermore, the thioredoxin reductase/thioredoxin system is shown to be a principal electron donor for the ribonucleotide reductases which regulates DNA synthesis., The exact mechanism of action of topically applied azelaic acid in the treatment of acne vulgaris has not been fully elucidated; however, the effect appears to result partly from the antibacterial activity of the drug. Azelaic acid inhibits the growth of susceptible organisms (principally Propionibacterium acnes) on the surface of the skin by inhibiting protein synthesis. In addition, the drug also may inhibit follicular keratinization, which may prevent development or maintenance of comedones. Azelaic acid usually is bacteriostatic in action, but may be bactericidal in high concentrations against P. acnes and Staphylococcus epidermidis. Azelaic acid also exhibits antiproliferative effects against hyperactive and abnormal melanocytes but does not exhibit an appreciable depigmenting effect on normally pigmented skin.
Record name Azelaic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00548
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,7-HEPTANEDICARBOXYLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Azelaic Acid

Color/Form

Monoclinic prismatic needles, Yellowish to white crystalline powder, Leaflets or needles

CAS RN

123-99-9, 26776-28-3
Record name Azelaic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azelaic acid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanedioic acid, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026776283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azelaic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00548
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name azelaic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name azelaic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nonanedioic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azelaic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.246
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Azelaic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2VW3D43YT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,7-HEPTANEDICARBOXYLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Azelaic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000784
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

160.5 °C, 106.5 °C
Record name Azelaic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00548
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,7-HEPTANEDICARBOXYLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Azelaic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000784
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azelaic acid
Reactant of Route 2
Azelaic acid
Reactant of Route 3
Azelaic acid
Reactant of Route 4
Azelaic acid
Reactant of Route 5
Reactant of Route 5
Azelaic acid

Citations

For This Compound
21,900
Citations
M Nazzaro-Porro - Journal of the American Academy of Dermatology, 1987 - Elsevier
This review is an update on the literature accumulated over the past 10 years following the original observation that azelaic acid, a naturally occurring and nontoxic C 9 dicarboxylic acid…
Number of citations: 140 www.sciencedirect.com
MA Sieber, JKE Hegel - Skin pharmacology and physiology, 2013 - karger.com
Acne is a common skin disorder that can be problematic for adults as well as for adolescents. It has several key pathophysiological features such as follicular hyperkeratosis, elevated …
Number of citations: 107 karger.com
A Fitton, KL Goa - Drugs, 1991 - Springer
… In controlled studies, topical azelaic acid demonstrated comparable antiacne … azelaic acid proved at least as effective as topical hydroquinone. On topical application azelaic acid is well …
Number of citations: 274 link.springer.com
JP Leeming, KT Holland, RA Bojar - British Journal of …, 1986 - academic.oup.com
… Azelaic acid was provided by Schering AG, Berlin, Germany. Stock solutions, 05 mol/1, were prepared by dissolving the azelaic acid in 01 mol/l phosphate buflfer and adjusting to pH 6 …
Number of citations: 110 academic.oup.com
BC Schulte, W Wu, T Rosen - Journal of drugs in dermatology: JDD, 2015 - europepmc.org
… Azelaic acid is … , azelaic acid has been utilized as a management tool in a broad spectrum of disease states and cutaneous disorders. This paper reviews the clinical utility of azelaic acid…
Number of citations: 73 europepmc.org
S Passi, M Picardo, G Mingrone… - Acta Dermato …, 1989 - medicaljournalssweden.se
… This electronic hypothesis fits well with kinetic studies performed with Azelaic Acid (AA). a C9 dicarboxylic acid and its derivatives. It was shown that the introduction of electron ac ceptor …
Number of citations: 58 medicaljournalssweden.se
AD Bond, MR Edwards, W Jones - Acta Crystallographica Section E …, 2001 - scripts.iucr.org
The crystal structure of heptane-1,7-dicarboxylic acid (azelaic acid), C9H16O4, has been redetermined at 180 K. The molecular units have twofold symmetry and are linked via the …
Number of citations: 14 scripts.iucr.org
AS Breathnach, M Nazzaro‐Porro… - British Journal of …, 1984 - academic.oup.com
… Application of azelaic acid cream has no effect on normal skin of whatever degree of … Clinically, therefore, we have concluded that azelaic acid exerts its effect only, or predominantly, …
Number of citations: 84 academic.oup.com
QH Nguyen, TP Bui - International journal of dermatology, 1995 - academia.edu
… Azelaic acid (AZA) is a naturally occurring saturated nine-carbon dicarboxylic acid (COOH (… Azelaic acid was chosen for further investigation and development of a new topical drug for …
Number of citations: 121 www.academia.edu
RH Liu, MK Smith, SA Basta… - Archives of …, 2006 - jamanetwork.com
… of topical 20% azelaic acid cream and 15% azelaic acid gel compared with their … azelaic acid were contacted. Study Selection Randomized controlled trials involving topical azelaic acid …
Number of citations: 83 jamanetwork.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.